1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea
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Overview
Description
1-[(2,6-Dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea is a synthetic organic compound with the molecular formula C11H13Cl2N3O2 It is characterized by the presence of a dichlorophenyl group, a methoxy group, and a dimethylamino group attached to a urea backbone
Preparation Methods
The synthesis of 1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea typically involves the reaction of 2,6-dichlorophenol with methoxyamine to form the methoxy derivative. This intermediate is then reacted with dimethylamine and an appropriate isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-[(2,6-Dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like acetonitrile or tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.
Mechanism of Action
The mechanism of action of 1-[(2,6-dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-[(2,6-Dichlorophenyl)methoxy]-3-[(E)-(dimethylamino)methylidene]urea can be compared with other similar compounds, such as:
1-[(2,6-Dichlorophenyl)methoxy]-3-[(E)-(methylamino)methylidene]urea: This compound differs by having a methylamino group instead of a dimethylamino group, which may affect its reactivity and biological activity.
1-[(2,6-Dichlorophenyl)methoxy]-3-[(E)-(ethylamino)methylidene]urea: The presence of an ethylamino group can lead to differences in solubility and interaction with biological targets.
1-[(2,6-Dichlorophenyl)methoxy]-3-[(E)-(propylamino)methylidene]urea: The propylamino group introduces additional steric hindrance, potentially altering the compound’s properties.
Properties
Molecular Formula |
C11H13Cl2N3O2 |
---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methoxy]-3-(dimethylaminomethylidene)urea |
InChI |
InChI=1S/C11H13Cl2N3O2/c1-16(2)7-14-11(17)15-18-6-8-9(12)4-3-5-10(8)13/h3-5,7H,6H2,1-2H3,(H,15,17) |
InChI Key |
IUWOGGMELBZFAU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=O)NOCC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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